![molecular formula C49H88N2O6 B14238261 3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid CAS No. 545389-64-8](/img/structure/B14238261.png)
3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core with two long aliphatic chains, each containing a decylamino group and an oxoundecyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid typically involves multi-step organic reactions. The initial step often includes the preparation of the benzoic acid core, followed by the attachment of the aliphatic chains through esterification or amidation reactions. Common reagents used in these reactions include carboxylic acids, amines, and coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound can be used as a probe or ligand to study interactions with proteins, enzymes, and other biomolecules.
Medicine: The compound’s potential therapeutic properties are explored in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of 3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s aliphatic chains and functional groups enable it to bind to specific sites on these targets, modulating their activity and function. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid butyl ester
- This compound methyl ester
- This compound ethyl ester
Uniqueness
Compared to similar compounds, this compound stands out due to its specific functional groups and structural configuration
Propriétés
Numéro CAS |
545389-64-8 |
|---|---|
Formule moléculaire |
C49H88N2O6 |
Poids moléculaire |
801.2 g/mol |
Nom IUPAC |
3,5-bis[11-(decylamino)-11-oxoundecoxy]benzoic acid |
InChI |
InChI=1S/C49H88N2O6/c1-3-5-7-9-11-19-25-31-37-50-47(52)35-29-23-17-13-15-21-27-33-39-56-45-41-44(49(54)55)42-46(43-45)57-40-34-28-22-16-14-18-24-30-36-48(53)51-38-32-26-20-12-10-8-6-4-2/h41-43H,3-40H2,1-2H3,(H,50,52)(H,51,53)(H,54,55) |
Clé InChI |
OWMVSFWCRROBNT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNC(=O)CCCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCCCCC(=O)NCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


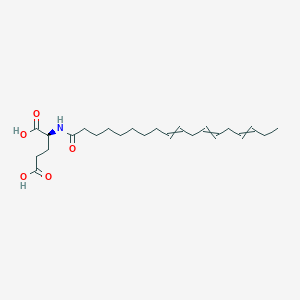
![([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate](/img/structure/B14238179.png)
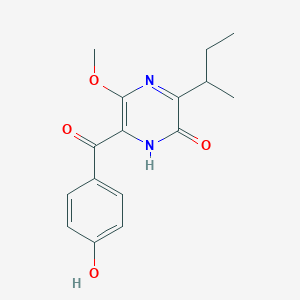
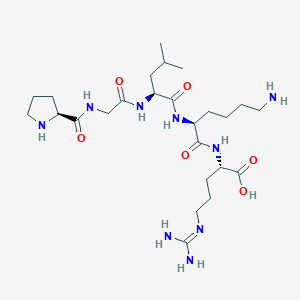

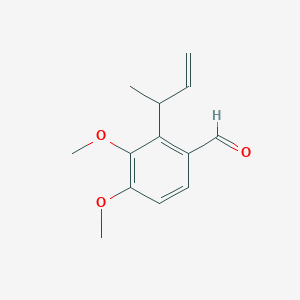
![tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane](/img/structure/B14238228.png)
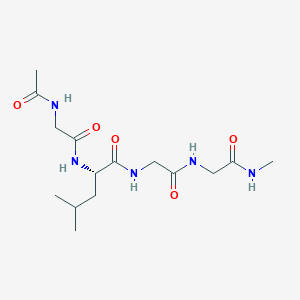
![[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid](/img/structure/B14238248.png)
![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)
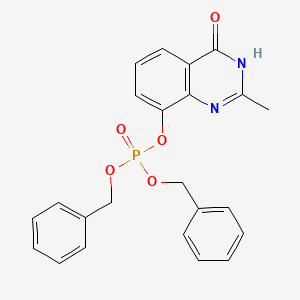
![5H-[1,2,4]Thiadiazolo[4,5-a]pyridine](/img/structure/B14238267.png)
![Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14238270.png)

